
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde is a chemical compound that features a pyrimidine ring substituted with an amino group at the 2-position and a methoxybenzaldehyde moiety at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde typically involves the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, such as acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzoic acid.
Reduction: 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The amino group on the pyrimidine ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the methoxybenzaldehyde moiety can interact with hydrophobic pockets in proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog lacking the methoxybenzaldehyde moiety.
4-Methoxybenzaldehyde: A simpler analog lacking the aminopyrimidine moiety.
3-(2-Aminopyrimidin-5-yl)acrylic acid: A structurally related compound with an acrylic acid group instead of the methoxybenzaldehyde moiety.
Uniqueness
3-(2-Aminopyrimidin-5-yl)-4-methoxybenzaldehyde is unique due to the presence of both the aminopyrimidine and methoxybenzaldehyde moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H11N3O2 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
3-(2-aminopyrimidin-5-yl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-3-2-8(7-16)4-10(11)9-5-14-12(13)15-6-9/h2-7H,1H3,(H2,13,14,15) |
Clave InChI |
HSKINIFZSHNGAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=O)C2=CN=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)
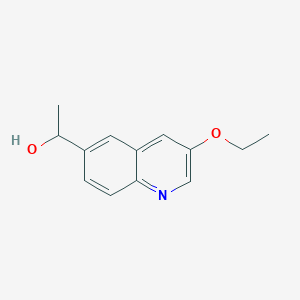
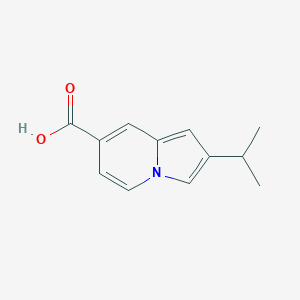
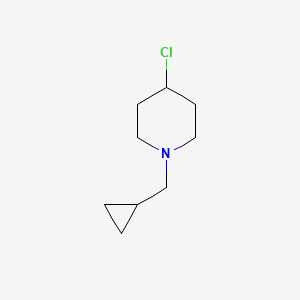
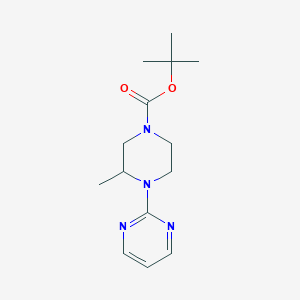
![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)

![Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate](/img/structure/B13871266.png)
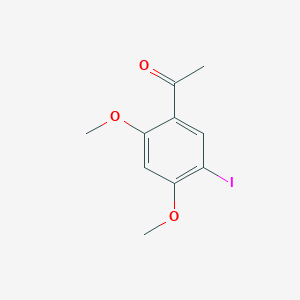

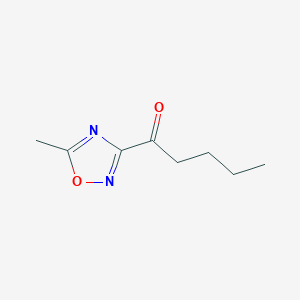

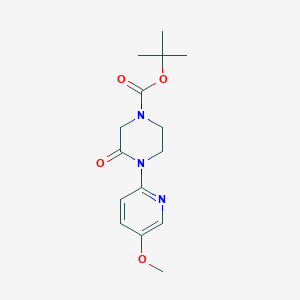
![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)
